Cas no 41032-95-5 (Bis(4-methoxyphenyl)(4-methylphenyl)methanol)
41032-95-5 structure
Product Name:Bis(4-methoxyphenyl)(4-methylphenyl)methanol
CAS-Nr.:41032-95-5
MF:C22H22O3
MW:334.408286571503
CID:1512881
Update Time:2024-08-23
Bis(4-methoxyphenyl)(4-methylphenyl)methanol Chemische und physikalische Eigenschaften
Namen und Kennungen
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- Bis(4-methoxyphenyl)(4-methylphenyl)methanol
- 4-methyl-4'-(trifluoromethyl)biphenyl
- methyl-4-dimethoxy-4',4''-tiphenylmethanol
- 4-methyl-4'-(trifluoromethyl)-1,1-biphenyl
- 4-methyl-4'-(trifluoromethyl)-biphenyl
- 4,4'-dimethoxy-4''-methyltrityl alcohol
- 4-methyl-4'-(trifluoromethyl)(1,1'-biphenyl)
- CTK5H9089
- BB 0223401
- 4'-methyl-4-trifluoromethyl-biphenyl
- AG-H-96483
- 4'-methyl-4-(trifluoromethyl)biphenyl
- 4-methyl-4'-(trifluoromethyl)-1,1'-biphenyl
- Di-(p-methoxyphenyl)-p-tolylmethanol
- 4,4'-dimethoxy-4''-methyltriphenylmethanol
- 4-methyl-4'-trifluoromethyl-biphenyl
- 4-methyl-4',4''-dimethoxytriphenylmethanol
- 4,4'-Dimethoxy-4''-methyltriphenylcarbinol
- 4,4'-Dimethoxy-4''-methyl-triphenylmethanol
- SureCN1044865
- Di-(p-methoxyphenyl)-p-tolylm
- Benzenemethanol, α,α-bis(4-methoxyphenyl)-4-methyl- (9CI)
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- Inchi: 1S/C22H22O3/c1-16-4-6-17(7-5-16)22(23,18-8-12-20(24-2)13-9-18)19-10-14-21(25-3)15-11-19/h4-15,23H,1-3H3
- InChI-Schlüssel: BQHHKNAXUTXELM-UHFFFAOYSA-N
- Lächelt: C(O)(C1=CC=C(C)C=C1)(C1=CC=C(OC)C=C1)C1=CC=C(OC)C=C1
Experimentelle Eigenschaften
- Dichte: 1.135±0.06 g/cm3(Predicted)
- Schmelzpunkt: 67-70 °C
- Siedepunkt: 501.3±50.0 °C(Predicted)
- pka: 13.00±0.29(Predicted)
Bis(4-methoxyphenyl)(4-methylphenyl)methanol Verwandte Literatur
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
41032-95-5 (Bis(4-methoxyphenyl)(4-methylphenyl)methanol) Verwandte Produkte
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- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
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